molecular formula C14H18N4O8S B12740077 Butanediamide, N-hydroxy-N'-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- CAS No. 85877-98-1

Butanediamide, N-hydroxy-N'-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)-

Cat. No.: B12740077
CAS No.: 85877-98-1
M. Wt: 402.38 g/mol
InChI Key: IHERKYIIZPUVIQ-UHFFFAOYSA-N
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Description

Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as hydroxyl, amide, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

    Introduction of the sulfonyl group: This can be achieved through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide groups can produce primary or secondary amines.

Scientific Research Applications

Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein interactions.

    Medicine: It has potential as a drug candidate due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(2-hydroxyethyl)butanamide
  • N-(4-aminophenyl)butanamide
  • N-(4-nitrophenyl)butanamide

Uniqueness

Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.

Properties

CAS No.

85877-98-1

Molecular Formula

C14H18N4O8S

Molecular Weight

402.38 g/mol

IUPAC Name

N'-hydroxy-N-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]butanediamide

InChI

InChI=1S/C14H18N4O8S/c19-8-7-15-13(22)14(23)18-27(25,26)10-3-1-9(2-4-10)16-11(20)5-6-12(21)17-24/h1-4,19,24H,5-8H2,(H,15,22)(H,16,20)(H,17,21)(H,18,23)

InChI Key

IHERKYIIZPUVIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NO)S(=O)(=O)NC(=O)C(=O)NCCO

Origin of Product

United States

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